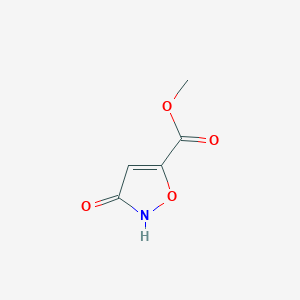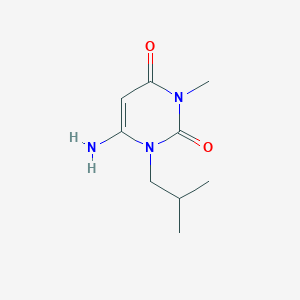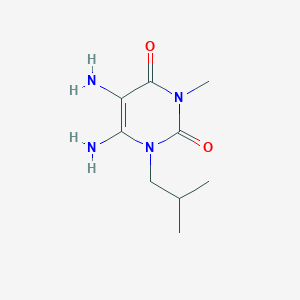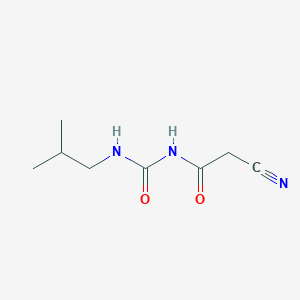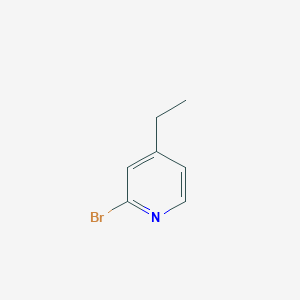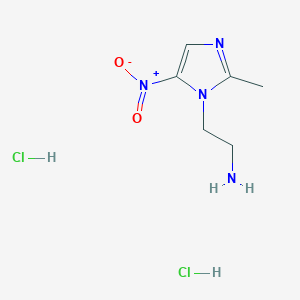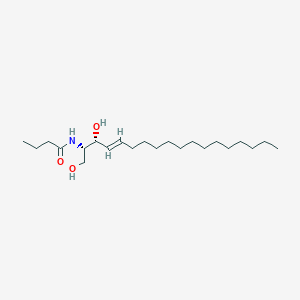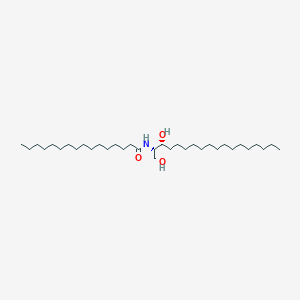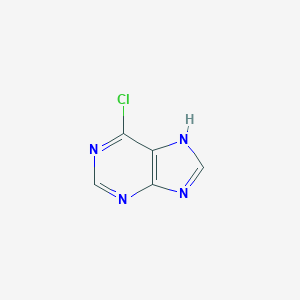
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Übersicht
Beschreibung
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a chemical compound that likely belongs to the class of organophosphonates . Organophosphonates are widely used in various fields, including organic synthesis, pharmaceutical development, and pesticide formulation.
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate are not available, similar compounds are often synthesized using palladium-catalyzed α, β-homodiarylation of vinyl esters .Wissenschaftliche Forschungsanwendungen
DNA Polymerization
Triethyl 3-Methyl-4-phosphonocrotonate is used as a reactant for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This application is crucial in the field of genetic engineering and biotechnology.
GPR40 Agonist Synthesis
This compound is used in the synthesis of orally bioavailable GPR40 agonists . GPR40 is a receptor that plays a significant role in the regulation of insulin secretion, making this application important in diabetes research.
Preparation of mGlu4R Agonists
Triethyl 3-Methyl-4-phosphonocrotonate is used in the preparation of mGlu4R agonists . mGlu4R is a receptor involved in the modulation of neurotransmission in the central nervous system. This application has implications in the treatment of neurological disorders.
Synthesis of Fluoroketone Inhibitors
This compound is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 . This enzyme plays a role in inflammatory processes, so this application is relevant in the development of anti-inflammatory drugs.
C-C Bond Formation
Triethyl 3-Methyl-4-phosphonocrotonate is used in reactions involving C-C bond formation . This is a fundamental process in organic chemistry, making this compound useful in a wide range of synthetic applications.
Preparation of Bicyclodecenes and Oxabicyclodecenes
This compound is used as a reactant for the preparation of bicyclodecenes and oxabicyclodecenes via intramolecular [4 + 3]-cycloaddition . These structures are common in natural products and pharmaceuticals, making this application important in drug discovery and development.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



